Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Furan Ring: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine.
Final Coupling and Esterification: The final step involves coupling the isoxazole and furan rings with the piperidine ring, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Furanones
Reduction: Isoxazolines
Substitution: N-substituted piperidines
Scientific Research Applications
Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate
- Methyl 4-((5-(thiophen-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate
- Methyl 4-((5-(pyridin-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific electronic properties and reactivity compared to its analogs with thiophene or pyridine rings .
Properties
IUPAC Name |
methyl 4-[[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-22-16(21)19-6-4-11(5-7-19)10-17-15(20)12-9-14(24-18-12)13-3-2-8-23-13/h2-3,8-9,11H,4-7,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZPELZGUFIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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